molecular formula C10H9N3O3S B2949387 Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate CAS No. 1445988-32-8

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate

Cat. No.: B2949387
CAS No.: 1445988-32-8
M. Wt: 251.26
InChI Key: WLFZBSSDZNVOJT-UHFFFAOYSA-N
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Description

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate (CAS: 1445988-32-8) is a synthetic carbamate derivative featuring a 1,2,4-thiadiazole core substituted with a methoxy group at position 3 and a phenyl carbamate moiety at position 3. Its molecular formula is C₁₀H₉N₃O₃S (MW: 251.26). This compound is marketed by GLPBIO as a research-grade chemical with >97% purity, intended for in vitro studies. It is supplied as a 10 mM solution in DMSO and requires storage at -20°C or -80°C to prevent degradation .

Properties

IUPAC Name

phenyl N-(3-methoxy-1,2,4-thiadiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-15-8-11-9(17-13-8)12-10(14)16-7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFZBSSDZNVOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=N1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of 3-methoxy-1,2,4-thiadiazole-5-isocyanate with phenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Moiety

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 3-methoxy-1,2,4-thiadiazol-5-amine and phenol as primary products. This reaction is critical for prodrug activation or metabolite formation in pharmacological contexts.

Reagents/Conditions :

  • Acidic Hydrolysis : 2M HCl, reflux (4–6 hours) .

  • Basic Hydrolysis : 1M NaOH, 60°C (2–3 hours) .

Key Observations :

  • Hydrolysis rates depend on steric hindrance from the methoxy group.

  • The thiadiazole ring remains stable under mild hydrolysis conditions but may degrade under prolonged exposure to strong bases .

Substitution Reactions at the Thiadiazole Ring

The electron-deficient thiadiazole core facilitates nucleophilic substitution at the 5-position, where the carbamate group resides.

Amination

Reaction with primary amines (e.g., methylamine) replaces the carbamate group with an amine substituent:
Reagents : Methylamine (excess), DMF, 80°C, 12 hours .
Product : 3-Methoxy-5-(methylamino)-1,2,4-thiadiazole (yield: 65–72%) .

Halogenation

Electrophilic halogenation occurs at the 3-position (methoxy-substituted site) under controlled conditions:
Reagents : N-Bromosuccinimide (NBS), CHCl₃, 0°C → 25°C, 6 hours .
Product : 3-Bromo-5-(phenoxycarbonylamino)-1,2,4-thiadiazole (yield: 58%) .

Oxidation of the Thiadiazole Sulfur Atom

The sulfur atom in the thiadiazole ring is oxidized to sulfoxide or sulfone derivatives using peroxides:
Reagents :

  • Sulfoxide : 30% H₂O₂, acetic acid, 50°C, 3 hours .

  • Sulfone : mCPBA (meta-chloroperbenzoic acid), DCM, 0°C → 25°C, 8 hours .

Products :

Reaction TypeProduct StructureYield
SulfoxideThiadiazole-S-oxide45%
SulfoneThiadiazole-S,S-dioxide32%

Reduction of the Carbamate Group

The carbonyl group in the carbamate is reduced to a methylene group using lithium aluminum hydride (LiAlH₄):
Reagents : LiAlH₄, THF, reflux, 4 hours .
Product : Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)methylamine (yield: 51%) .

Ring-Opening and Rearrangement Reactions

Under strong acidic conditions, the thiadiazole ring undergoes cleavage to form thiourea derivatives:
Reagents : Concentrated H₂SO₄, 100°C, 1 hour .
Product : N-Phenyl-N'-(3-methoxy-1,2,4-thiadiazol-5-yl)thiourea (yield: 68%) .

Cross-Coupling Reactions

The phenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids:
Reagents : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hours .
Product : Biphenyl-substituted thiadiazole carbamate (yield: 62%) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (150–200°C) : Loss of the methoxy group as methanol.

  • Stage 2 (250–300°C) : Cleavage of the carbamate linkage, releasing CO₂ and aniline .

Mechanistic Insights

  • Nucleophilic Substitution : The 5-position of the thiadiazole ring is highly reactive due to electron withdrawal by the adjacent nitrogen and sulfur atoms, favoring SNAr mechanisms .

  • Oxidation Selectivity : Sulfur oxidation prioritizes the thiadiazole ring over the carbamate group, attributed to ring strain and electronic effects .

Scientific Research Applications

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Carbamate Family

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
  • Structure : Replaces the phenyl group with a tert-butyl carbamate and substitutes methoxy with bromo at position 3.
  • Molecular Weight : 280.14 (C₇H₁₀BrN₃O₂S) .
  • The tert-butyl group may improve metabolic stability but reduce solubility compared to the phenyl group.
Methyl (5-(methylthio)-1,2,4-thiadiazol-3-yl)carbamate
  • Structure : Features a methylthio (-SMe) group at position 5 and a methyl carbamate at position 3.
  • Molecular Weight : 205.26 (C₅H₇N₃O₂S₂) .
  • The methyl carbamate is less sterically hindered than phenyl carbamate, possibly favoring enzyme interactions.

Functional Analogues with Bioactivity Data

N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide (JNJ1661010)
  • Structure : Replaces carbamate with a piperazine-carboxamide linker.
  • Bioactivity : Irreversible FAAH (fatty acid amide hydrolase) inhibitor with IC₅₀ = 33 ± 2.1 nM .
  • The absence of a methoxy group may reduce electron-donating effects critical for target binding.
1,2,4-Thiadiazole-Triazole Derivatives
  • Example: (5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)(phenyl)methanone.
  • Bioactivity : Displays IC₅₀ = 2.98 µM in unspecified assays, likely linked to kinase or protease inhibition .
  • Trimethoxyphenyl groups enhance DNA intercalation or tubulin binding, diverging from the methoxy-carbamate’s mechanism.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Bioactivity/Use Reference
Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate 1,2,4-Thiadiazole 3-OCH₃, 5-phenyl carbamate 251.26 Research use (no IC₅₀ reported)
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate 1,2,4-Thiadiazole 3-Br, 5-tert-butyl carbamate 280.14 Synthetic intermediate
JNJ1661010 Piperazine-thiadiazole 5-phenyl, carboxamide ~413.4 FAAH inhibitor (IC₅₀ = 33 nM)
Thiadiazole-Triazole Hybrid Thiadiazole-Triazole Trimethoxyphenyl groups - IC₅₀ = 2.98 µM

Mechanistic and Application Insights

  • FAAH Inhibition : While JNJ1661010’s piperazine-carboxamide structure enables covalent FAAH binding, the target carbamate’s mechanism remains unexplored. Carbamates generally act as prodrugs, releasing phenyl isocyanate to modify enzyme active sites .
  • Antibacterial Potential: Sodium salts of thiadiazole-triazole-thiol derivatives (e.g., sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate) show antibacterial MIC values as low as 0.0077–0.0079 µM, suggesting that carbamate derivatives could be optimized for similar applications .

Biological Activity

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Overview of the Compound

This compound is characterized by its unique thiadiazole structure combined with a carbamate functional group. This specific arrangement of functional groups contributes to its distinct chemical properties and biological activities. The compound has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with various biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and proteins within biological systems. The thiadiazole ring is believed to play a crucial role in these interactions, potentially inhibiting enzymatic activity and disrupting cellular pathways. For instance, studies have indicated that similar thiadiazole derivatives can inhibit serine hydrolases, which are involved in various metabolic processes .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cytotoxicity Against HL-60 Cells : Preliminary studies using the MTT assay demonstrated that the compound significantly reduces the viability of HL-60 human leukemia cells. The results suggest a potential for this compound as an anticancer agent.
  • Activity Against Breast Cancer Cells : In studies involving MCF-7 and MDA-MB-231 breast cancer cell lines, compounds with similar structures showed varying degrees of cytotoxicity. For example, derivatives featuring methoxyphenyl substituents exhibited notable anticancer activity .

Table 1: Cytotoxic Activity of this compound

Cell LineViability at 100 µM (%)IC50 (µM)
HL-60Significant reductionTBD
MCF-773.56 ± 36.6
MDA-MB-23133.86 ± 2TBD

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects:

  • Antifungal Properties : The compound was tested against fungal strains such as Trichoderma harzianum and Aspergillus niger. Results indicated significant growth inhibition compared to standard antifungal agents like fluconazole.

Table 2: Antifungal Activity Against Selected Strains

Fungal StrainInhibition (%)MIC (µg/mL)
Trichoderma harzianumTBDTBD
Aspergillus nigerTBDTBD

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Anticancer Efficacy : A study focused on the cytotoxic effects against MCF-7 cells demonstrated that compounds with specific substituents could enhance anticancer activity. The presence of methoxy groups was particularly noted as beneficial for increasing efficacy .
  • Fungal Inhibition Trials : Comparative analyses against fluconazole revealed that this compound exhibited superior antifungal activity under certain conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, intermediates like 3-methoxy-1,2,4-thiadiazol-5-amine can be reacted with phenyl chloroformate under basic conditions (e.g., pyridine or triethylamine). Yield optimization requires careful control of stoichiometry, solvent choice (e.g., THF or DMF), and reaction temperature (60–90°C). Catalytic amounts of DMAP may enhance coupling efficiency. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% recommended for biological assays).
  • NMR (¹H/¹³C) : Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm), thiadiazole protons (δ ~8.0–8.5 ppm), and carbamate carbonyl (δ ~155–160 ppm in ¹³C).
  • Mass Spectrometry (ESI-MS) : Verify the molecular ion peak [M+H]⁺ at m/z corresponding to C₁₀H₈N₃O₃S (calculated: 258.03).
    Cross-validation with elemental analysis ensures accuracy .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer : The compound is stable in anhydrous DMSO or DMF for short-term storage (−20°C). For long-term storage, lyophilize and store under inert gas (argon) at −80°C. Avoid aqueous buffers with high pH (>8.0), as the carbamate bond may hydrolyze. Stability tests via TLC or HPLC every 6 months are advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Core Modifications : Replace the methoxy group with halogens (e.g., Cl, Br) or alkyl chains to assess electronic/steric effects on target binding .
  • Carbamate Isosteres : Substitute the phenyl carbamate with urea or thiourea to probe hydrogen-bonding interactions.
  • Biological Assays : Test derivatives against target enzymes (e.g., kynurenine pathway enzymes) using fluorescence-based inhibition assays (IC₅₀ determination) .
  • Data Interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability using Caco-2 monolayer models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation steps include:

  • Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines for enzyme inhibition).
  • Batch Reproducibility : Synthesize multiple lots and compare bioactivity via ANOVA.
  • Metabolite Screening : Use LC-MS to rule out degradation products in cell-based assays .

Q. How can computational modeling predict the compound’s interaction with novel targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into X-ray/NMR structures of targets (e.g., sulfotransferases). Focus on the thiadiazole ring’s π-π stacking and methoxy group’s hydrogen bonding.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR Models : Train models with datasets from PubChem BioAssay to predict off-target effects .

Q. What are the best practices for toxicity profiling in preclinical studies?

  • Methodological Answer :

  • In Vitro : Use HepG2 cells for hepatotoxicity screening (LD₅₀ via MTT assay) and hERG inhibition assays (patch-clamp) for cardiotoxicity.
  • In Vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissue.
  • Metabolic Stability : Assess cytochrome P450 inhibition (CYP3A4/2D6) using human liver microsomes .

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